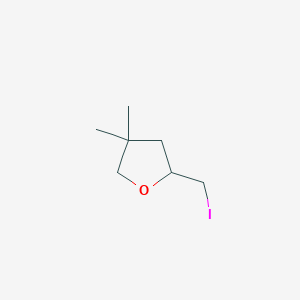

2-(Iodomethyl)-4,4-dimethyloxolane

Description

2-(Iodomethyl)-4,4-dimethyloxolane (CAS: 157256-45-6) is a halogenated oxolane derivative characterized by a five-membered 1,3-dioxolane ring substituted with an iodomethyl group at the 2-position and two methyl groups at the 4-positions. Its structural analogs, such as bromo- and chloromethyl-substituted dioxolanes, exhibit distinct physicochemical and reactivity profiles influenced by halogen electronegativity, atomic size, and bond strength .

Properties

IUPAC Name |

2-(iodomethyl)-4,4-dimethyloxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13IO/c1-7(2)3-6(4-8)9-5-7/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDRHJGUVVVLTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(OC1)CI)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Iodomethyl)-4,4-dimethyloxolane typically involves the iodination of 4,4-dimethyloxolane. One common method includes the reaction of 4,4-dimethyloxolane with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Iodomethyl)-4,4-dimethyloxolane undergoes various chemical reactions, including:

Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of methyl derivatives.

Scientific Research Applications

2-(Iodomethyl)-4,4-dimethyloxolane finds applications in various fields of scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.

Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)-4,4-dimethyloxolane involves its reactivity towards nucleophiles and electrophiles. The iodomethyl group serves as a reactive site for substitution reactions, allowing the compound to interact with various molecular targets. In biological systems, it can modify proteins and nucleic acids, thereby influencing cellular processes and pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of 2-(Iodomethyl)-4,4-dimethyloxolane with its bromo- and chloromethyl analogs:

| Property | This compound | 2-(Bromomethyl)-4,4-dimethyloxolane | 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane |

|---|---|---|---|

| Molecular Formula | C₆H₁₁IO₂ | C₆H₁₁BrO₂ | C₆H₁₁ClO₂ |

| Molecular Weight (g/mol) | 254.06 | 211.06 | 150.60 |

| Halogen Atomic Radius (Å) | 1.40 (I) | 1.20 (Br) | 0.99 (Cl) |

| C–X Bond Energy (kJ/mol) | ~234 (C–I) | ~285 (C–Br) | ~327 (C–Cl) |

| Reactivity | High (weak C–I bond) | Moderate | Low (stable C–Cl bond) |

| Thermodynamic Stability | Least stable | Intermediate | Most stable |

Key Observations :

- The iodo derivative exhibits the lowest bond energy and highest reactivity, making it prone to nucleophilic substitution or elimination reactions. This contrasts with the chloro analog, which is thermally stable and less reactive .

- The chloro compound (CAS: 4362-40-7) has a well-documented exothermic formation enthalpy (ΔrH° = -12.0 kJ/mol) in liquid-phase reactions, suggesting favorable synthesis conditions. Substituting Cl with I may alter reaction thermodynamics due to iodine’s larger size and polarizability .

Biological Activity

2-(Iodomethyl)-4,4-dimethyloxolane (CAS Number: 1403649-27-3) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, pharmacological properties, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C6H11IO, with a distinctive oxolane ring structure that contributes to its reactivity and biological properties. The presence of the iodomethyl group enhances its electrophilic character, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The mechanism of action appears to involve disruption of microbial cell membranes and potential interference with nucleic acid synthesis.

Table 1: Antimicrobial Activity Against Test Organisms

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against certain cancer cell lines. The compound has been shown to induce apoptosis in cancer cells, likely through the activation of specific signaling pathways.

Case Study: Apoptosis Induction in Cancer Cells

A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a significant increase in apoptotic markers, including caspase-3 activation and PARP cleavage. The IC50 value for MCF-7 cells was determined to be approximately 25 µg/mL, indicating potent anticancer activity.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound's lipophilic nature allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.

- DNA Binding : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good solubility in organic solvents like DMSO and DMF but limited solubility in water. This property may influence its bioavailability and therapeutic efficacy.

Table 2: Solubility Profile

| Solvent | Solubility |

|---|---|

| DMSO | Highly soluble |

| DMF | Highly soluble |

| Water | Slightly soluble |

Comparative Analysis

When compared to similar compounds such as 4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane and other iodinated oxolanes, this compound exhibits unique biological activities due to its specific structural features.

Table 3: Comparison with Similar Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.